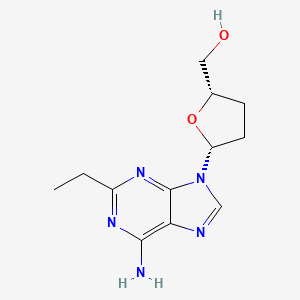

Adenosine, 2',3'-dideoxy-2-ethyl-

Description

Classification and Structural Characteristics of Dideoxynucleoside Analogs

Dideoxynucleoside analogs are a class of compounds that are structurally similar to the building blocks of DNA and RNA. The primary structural distinction of dideoxynucleosides is the replacement of the hydroxyl (-OH) groups on the 2' and 3' carbons of the pentose (B10789219) sugar with hydrogen atoms. This alteration has profound biological consequences. In the case of Adenosine (B11128), 2',3'-dideoxy-2-ethyl-, there is an additional modification: an ethyl group attached at the 2-position of the adenine (B156593) base.

The core mechanism of action for dideoxynucleoside analogs lies in their ability to act as chain terminators during DNA synthesis. nih.gov Once phosphorylated within a cell to their active triphosphate form, they can be incorporated into a growing DNA strand by DNA polymerases. However, due to the absence of the 3'-hydroxyl group, the subsequent formation of a phosphodiester bond with the next incoming nucleotide is impossible. This effectively halts the elongation of the DNA chain. nih.gov

Key Structural Features of Adenosine, 2',3'-dideoxy-2-ethyl-:

Dideoxyribose Sugar: Lacks hydroxyl groups at the 2' and 3' positions.

Adenine Base: A purine (B94841) nucleobase.

2-Ethyl Substitution: An ethyl group is attached to the adenine base, distinguishing it from the parent compound, 2',3'-dideoxyadenosine (B1670502) (ddA).

Historical and Contemporary Significance in Biochemical Research

The study of dideoxynucleoside analogs gained significant momentum with the onset of the HIV/AIDS epidemic. Researchers discovered that these compounds could effectively inhibit the replication of the human immunodeficiency virus (HIV) by targeting its reverse transcriptase enzyme. nih.gov This led to the development of several successful antiretroviral drugs.

The significance of these analogs extends beyond antiviral therapy. They are invaluable tools in molecular biology for DNA sequencing, a technique pioneered by Frederick Sanger. The controlled termination of DNA synthesis by dideoxynucleotides allows for the determination of the precise sequence of nucleotides in a DNA molecule.

In contemporary research, the focus has expanded to include the synthesis of novel analogs with improved properties, such as enhanced target specificity and reduced cellular toxicity. The modification of the nucleobase, as seen in Adenosine, 2',3'-dideoxy-2-ethyl-, is a key strategy in this endeavor.

Overview of Academic Research Paradigms Applied to Adenosine, 2',3'-dideoxy-2-ethyl-

While specific, in-depth research solely focused on Adenosine, 2',3'-dideoxy-2-ethyl- is not extensively documented in publicly available literature, the research paradigms applied to it can be inferred from studies on closely related compounds. These paradigms typically involve:

Chemical Synthesis: The development of efficient and stereoselective synthetic routes to produce the compound. This often involves multi-step processes starting from commercially available precursors. nih.gov

Biochemical Assays: In vitro studies to evaluate the compound's interaction with specific enzymes, such as viral reverse transcriptases or cellular DNA polymerases. These assays determine the compound's inhibitory potency (e.g., IC50 values) and its mechanism of action.

Antiviral Activity Screening: Testing the compound's ability to inhibit the replication of various viruses in cell culture models. This is a crucial step in identifying potential therapeutic candidates.

Metabolism and Phosphorylation Studies: Investigating how the compound is taken up by cells and converted into its active triphosphate form. The efficiency of this phosphorylation process is a key determinant of the compound's biological activity. nih.gov

Structural Biology: Using techniques like X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the analog bound to its target enzyme. This provides valuable insights for the rational design of more potent and selective inhibitors.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C12H17N5O2 |

| Molecular Weight | 263.30 g/mol |

| CAS Number | 122970-31-4 |

| IUPAC Name | [(2S,5R)-5-(6-amino-2-ethylpurin-9-yl)oxolan-2-yl]methanol |

| Synonyms | 2-Et-ddA, 2',3'-Dideoxy-2-ethyladenosine |

| Physical Description | Solid (predicted) |

| XLogP3 | 0.6 |

This data is sourced from PubChem.

Detailed Research Findings

Detailed experimental data specifically for Adenosine, 2',3'-dideoxy-2-ethyl- is sparse in the reviewed literature. However, research on the parent compound, 2',3'-dideoxyadenosine (ddA), and other 2'-substituted analogs provides a framework for understanding its potential biological profile.

Studies on ddA have shown that it is a potent inhibitor of HIV replication. nih.gov It is phosphorylated in T lymphocytes by enzymes such as deoxycytidine kinase. nih.gov However, a significant portion of the active monophosphate form can be deaminated by AMP deaminase, which may limit its antiviral efficacy in cells with high levels of this enzyme. nih.gov

Research into other 2'-beta-fluoro analogs of dideoxynucleosides has demonstrated that modifications at the 2' position can influence both antiviral potency and cellular toxicity. nih.gov For instance, 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA) was found to be a potent anti-HIV agent. nih.gov Comparative studies of such analogs are crucial for understanding the structure-activity relationships that govern their biological effects.

The synthesis of various 2',3'-dideoxynucleosides has been a significant area of research, with methods including chemical and enzymatic approaches. nih.govnih.gov Enzymatic trans-glycosylation, for example, has been utilized to synthesize various dideoxynucleosides for metabolic studies.

Structure

2D Structure

3D Structure

Properties

CAS No. |

122970-31-4 |

|---|---|

Molecular Formula |

C12H17N5O2 |

Molecular Weight |

263.30 g/mol |

IUPAC Name |

[(2S,5R)-5-(6-amino-2-ethylpurin-9-yl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C12H17N5O2/c1-2-8-15-11(13)10-12(16-8)17(6-14-10)9-4-3-7(5-18)19-9/h6-7,9,18H,2-5H2,1H3,(H2,13,15,16)/t7-,9+/m0/s1 |

InChI Key |

OZAGYDCENWIMHB-IONNQARKSA-N |

Isomeric SMILES |

CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |

Canonical SMILES |

CCC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Adenosine, 2 ,3 Dideoxy 2 Ethyl

Established Synthetic Pathways for 2',3'-Dideoxyadenosine (B1670502) Scaffolds

The synthesis of the 2',3'-dideoxyadenosine (ddA) core is a foundational step. Various methods have been developed to create this dideoxyribose sugar moiety linked to an adenine (B156593) base.

One common approach involves the reduction of a 2'-deoxynucleoside. nih.gov For instance, 2'-deoxyadenosine (B1664071) can serve as a starting material for the synthesis of 2',3'-dideoxyadenosine. acs.org A key strategy is the deoxygenation at the 3'-position. This can be achieved through a multi-step process often involving the formation of a 2',3'-unsaturated intermediate (didehydro-dideoxynucleoside). For example, treatment of a protected 2'-deoxyadenosine with a reagent like 1,1'-thiocarbonyldiimidazole (B131065) can form a 2',3'-O-thiocarbonyl derivative. Subsequent reduction with a reagent such as tributyltin hydride (n-Bu3SnH) can yield the desired 2',3'-dideoxy product. nih.gov

Another established method involves enzymatic trans-glycosylation. This biocatalytic approach utilizes enzymes like trans-N-deoxyribosylase from Lactobacillus helveticus to transfer a 2',3'-dideoxyribose moiety to a purine (B94841) or pyrimidine (B1678525) base. nih.gov This method is noted for its ability to produce radiochemically pure 2',3'-dideoxynucleosides with high specificity. nih.gov

Furthermore, stereoselective synthetic routes have been developed to control the stereochemistry of the final product. acs.org These methods are crucial for producing specific isomers with desired biological activities. One such approach involves the addition of selenium electrophiles to glycals, which can be a formal synthesis of 2',3'-dideoxynucleosides. acs.org

A summary of key synthetic strategies for 2',3'-dideoxyadenosine scaffolds is presented below:

| Starting Material | Key Reagents/Steps | Product | Reference |

| 2-Chloroadenosine | 1. Protection (e.g., DMT-Cl)2. Thiocarbonylation (e.g., 1,1'-thiocarbonyldiimidazole)3. Reduction (e.g., n-Bu3SnH)4. Deprotection | 2-Chloro-2',3'-dideoxyadenosine (B13851365) | nih.gov |

| 2'-Deoxyadenosine | Enzymatic trans-glycosylation with Lactobacillus helveticus trans-N-deoxyribosylase | 2',3'-Dideoxyadenosine | nih.gov |

| Glycals | Addition of selenium electrophiles | 2',3'-Dideoxynucleosides | acs.org |

Strategies for N-Ethyl Substitution on Adenosine (B11128) Derivatives

The introduction of an ethyl group at a nitrogen atom of the adenosine moiety can significantly alter its properties. N-alkylation is a common modification strategy for adenosine derivatives.

One approach involves the direct alkylation of an adenosine precursor. For instance, N6-substituted adenosine derivatives can be synthesized through regioselective 1-N-alkylation followed by a Dimroth rearrangement. nih.gov This method has been used to prepare N6-benzyladenosine and other N6-alkyladenosine analogs. nih.gov

Another strategy involves a coupling reaction. For example, the synthesis of 5'-(N-aminoacyl)-sulfonamido-5'-deoxyadenosine derivatives involves coupling reactions via the Mitsunobu reaction, followed by ammonolysis and oxidative chlorination to create precursor sulfamides for condensation and hydrogenolysis. nih.gov

Synthesis of Analogs and Precursors Relevant to Adenosine, 2',3'-dideoxy-2-ethyl-

The synthesis of analogs and precursors is crucial for developing and understanding the structure-activity relationships of novel compounds like Adenosine, 2',3'-dideoxy-2-ethyl-. This includes the synthesis of phosphoramidate (B1195095) derivatives, the use of asymmetric synthesis approaches, and modifications at both the purine and sugar moieties.

Phosphoramidates are important derivatives of nucleosides, often used as prodrugs to enhance intracellular delivery of the active nucleoside monophosphate. nih.gov The synthesis of nucleoside phosphoramidites involves the reaction of a protected nucleoside with a phosphitylating agent. wikipedia.org These phosphoramidites are key intermediates for the synthesis of oligonucleotides and can be converted to phosphoramidates. wikipedia.orgtandfonline.com

A common method for preparing nucleoside phosphoramidates involves the treatment of a protected nucleoside with a single free hydroxyl group with a phosphorodiamidite, such as 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid catalyst. wikipedia.org The resulting phosphoramidite (B1245037) can then be oxidized to the corresponding phosphoramidate.

The stereochemistry of nucleoside analogs is critical for their biological activity. Therefore, asymmetric and stereoselective synthesis methods are essential. calstate.edu Highly stereoselective syntheses of 2',3'-dideoxy- and 2',3'-didehydro-2',3'-dideoxynucleosides have been reported, highlighting the importance of controlling the three-dimensional structure of the molecule. acs.org

One strategy for stereoselective synthesis involves the use of chiral starting materials or chiral catalysts. For example, the synthesis of 3'-C-branched 2',3'-dideoxynucleosides can be achieved through stereoselective hydroboration of a 2',3'-dideoxy-3'-C-methylene nucleoside. nih.gov Another approach is the stereoselective construction of the glycosidic bond, which remains a significant challenge in nucleoside synthesis. researchgate.net

Modifications to both the purine base and the sugar ring are common strategies to create novel nucleoside analogs with desired properties. beilstein-journals.org

Purine Modifications: The purine ring of adenosine can be modified at various positions. For example, 2-chloro substitution has been explored to prevent enzymatic deamination. nih.gov The synthesis of 2-chloro-2',3'-dideoxyadenosine starts from 2-chloroadenosine. nih.gov Direct C-H bond activation is another powerful tool for modifying the purine base. mdpi.comresearchgate.net For instance, palladium-catalyzed direct C8-H arylation of adenosine allows for the introduction of aryl groups at the C8 position. mdpi.com

Sugar Modifications: The sugar moiety offers numerous sites for modification. mdpi.com The introduction of substituents at the 2'- and 3'-positions is a key feature of the target compound. The synthesis of 2'-O-substituted ribonucleosides has been achieved through the use of a di-t-butylsilylene group for simultaneous protection of the 3'- and 5'-hydroxyl functions, allowing for subsequent alkylation of the free 2'-OH group. nih.gov Replacement of the ribose ring oxygen with sulfur or selenium is another modification strategy that alters the hydrolytic stability and conformational plasticity of the nucleoside. acs.org

Molecular Mechanisms of Action of Adenosine, 2 ,3 Dideoxy 2 Ethyl

Intracellular Activation and Metabolism to Active Forms

Phosphorylation Pathways and Kinase Interactions

The initial and rate-limiting step in the activation of 2',3'-dideoxyadenosine (B1670502) (a related compound) is its phosphorylation to the monophosphate derivative. nih.gov Studies with the parent compound, 2',3'-dideoxyadenosine (ddAdo), have revealed that this phosphorylation can be catalyzed by several enzymes. nih.gov Deoxycytidine kinase appears to be the predominant enzyme responsible for this conversion in T-lymphocytes. nih.gov However, adenosine (B11128) kinase also contributes to this process. nih.govnih.gov

The metabolic activation of ddAdo in human T-lymphoid cells can occur through three distinct pathways:

Direct phosphorylation to ddAMP by deoxycytidine kinase. nih.gov

Direct phosphorylation to ddAMP by adenosine kinase. nih.gov

An indirect pathway involving deamination to 2',3'-dideoxyinosine (ddIno), followed by phosphorylation to ddIMP, and subsequent reamination to ddAMP. nih.gov

In the absence of an adenosine deaminase inhibitor, the indirect pathway is the primary route for the formation of the active triphosphate form, ddATP, in T-lymphoid cells. nih.gov

Role of 5'-Triphosphate Derivatives

The ultimate active form of Adenosine, 2',3'-dideoxy-2-ethyl- is its 5'-triphosphate derivative. This triphosphate analog, commonly referred to as ddATP in the context of the parent compound, is the molecule that directly interacts with and inhibits target enzymes. ontosight.aicaymanchem.com The formation of this triphosphate is essential for the compound's chain-terminating activity in DNA synthesis. ontosight.ainih.gov The trilithium salt form of ddATP is often used in experimental settings to improve its solubility and stability. ontosight.ai

Enzymatic Inhibition Profiles

The biological activity of Adenosine, 2',3'-dideoxy-2-ethyl- is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis.

DNA Polymerase Inhibition Mechanisms

The triphosphate derivative of dideoxyadenosine is a potent inhibitor of various DNA polymerases. caymanchem.comnih.govnih.gov It acts as a competitive inhibitor with respect to the natural substrate, dATP. caymanchem.comnih.gov The inhibition is not merely competitive; once incorporated into a growing DNA strand, it leads to the termination of chain elongation. nih.govnih.gov This is because the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleotide. ontosight.ai Studies have shown that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates are particularly effective inhibitors of DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.gov

Reverse Transcriptase Inhibition and Chain Termination

A crucial target of dideoxynucleoside triphosphates is reverse transcriptase, an enzyme essential for the replication of retroviruses like HIV. caymanchem.comnih.gov The 2',3'-dideoxyadenosine 5'-triphosphate (ddATP) is a potent inhibitor of HIV-1 reverse transcriptase, with a reported Ki value of 20 nM. caymanchem.com The mechanism of inhibition is again based on chain termination. mdpi.com Once the reverse transcriptase incorporates the ddATP analog into the growing viral DNA, the lack of a 3'-hydroxyl group halts further extension of the DNA chain. mdpi.com This principle of chain termination is a cornerstone of the Sanger DNA sequencing method. nih.gov

Adenosine Deaminase Interactions

Adenosine deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine and its analogs. nih.gov The interaction of dideoxyadenosine derivatives with ADA is a critical factor influencing their metabolic fate and, consequently, their antiviral activity. The parent compound, 2',3'-dideoxyadenosine, is a substrate for ADA and is deaminated to 2',3'-dideoxyinosine. nih.gov However, analogs with modifications at the 2-position, such as 2-ethyl, have been shown to be resistant to deamination by mammalian ADA or are very poor substrates. nih.gov These modified compounds can act as competitive inhibitors of ADA. nih.gov

The β-L-enantiomer of 2',3'-dideoxyadenosine (β-L-ddA) has limited antiviral activity due to its rapid catabolism. nih.gov This degradation is primarily due to phosphorolysis by methylthioadenosine phosphorylase, which breaks the glycosidic bond. nih.gov This rapid breakdown prevents the accumulation of sufficient intracellular concentrations of β-L-ddA for efficient phosphorylation to its active triphosphate form. nih.gov

Interaction with Nucleic Acids

The primary mechanism by which Adenosine, 2',3'-dideoxy-2-ethyl-, an analog of the natural nucleoside deoxyadenosine (B7792050), exerts its biological effects is through its interaction with nucleic acids, specifically by disrupting the process of DNA synthesis. This interaction is not direct with the nucleic acid polymer itself but is mediated by the enzymes responsible for DNA replication and repair, namely DNA polymerases. For Adenosine, 2',3'-dideoxy-2-ethyl- to become active, it must first be converted into its triphosphate form, 2'-ethyl-2',3'-dideoxyadenosine triphosphate (2'-Et-ddATP), within the cell. This conversion is a critical prerequisite for its interaction with DNA polymerases.

The core of its mechanism lies in its ability to act as a chain terminator during DNA elongation. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of the incoming deoxynucleoside triphosphate (dNTP). However, 2'-Et-ddATP, like other 2',3'-dideoxynucleoside triphosphates (ddNTPs), lacks the crucial 3'-hydroxyl group on its sugar moiety.

Once 2'-Et-ddATP is incorporated into the growing DNA chain by a DNA polymerase, the absence of the 3'-hydroxyl group makes it impossible for the enzyme to add the next nucleotide. This leads to the immediate and irreversible termination of DNA chain elongation. nih.gov This process of chain termination is a well-established mechanism for many nucleoside analogs used in antiviral and anticancer therapies.

Furthermore, 2'-Et-ddATP can act as a competitive inhibitor of DNA polymerases. It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the enzyme. The efficiency of this competition and the subsequent incorporation depends on the specific DNA polymerase and the concentration of both the natural dNTPs and the analog. While specific kinetic data for 2'-Et-ddATP is not extensively available in the public domain, studies on related 2',3'-dideoxynucleoside analogs provide insight into this process. The presence of the 2'-ethyl group may influence the binding affinity of the nucleotide to the polymerase active site, potentially affecting its inhibitory potency.

Research on various 2'-substituted nucleoside analogs has shown that modifications at the 2' position can significantly impact their interaction with DNA polymerases. acs.org The size and nature of the substituent can affect the conformation of the nucleoside and its ability to fit into the active site of the polymerase. While some polymerases are tolerant of modifications at this position, others may show reduced affinity or incorporation efficiency. acs.org

In the context of viral enzymes, such as reverse transcriptases from retroviruses, dideoxynucleoside analogs are often potent inhibitors. nih.gov These enzymes are crucial for the replication of viral genomes, and their inhibition is a key strategy in antiviral therapy. The incorporation of chain-terminating nucleosides like 2'-Et-ddA by reverse transcriptase would halt the synthesis of viral DNA.

The following table summarizes the key interactions of 2',3'-dideoxynucleoside triphosphate analogs with components of the DNA synthesis machinery, which is the established mechanism for compounds like Adenosine, 2',3'-dideoxy-2-ethyl-.

| Interacting Molecule | Type of Interaction | Consequence |

| DNA Polymerase | Competitive Inhibition | Prevents binding of the natural substrate (dATP) |

| Growing DNA Strand | Incorporation | Covalent addition to the 3' end of the DNA chain |

| Incoming dNTP | Blockage of Addition | Prevents formation of a new phosphodiester bond |

Detailed research findings on the specific inhibitory constants (Ki) and incorporation efficiencies (kpol/Kd) of 2'-Et-ddATP by various DNA polymerases would be necessary to fully quantify its interaction with nucleic acid synthesis. However, based on the well-understood mechanism of 2',3'-dideoxynucleosides, it is clear that its primary mode of action is the termination of DNA chain elongation.

Biochemical Targets and Signaling Pathways Modulated by Adenosine, 2 ,3 Dideoxy 2 Ethyl

Interactions with Adenosine (B11128) Receptor Subtypes

A1 Adenosine Receptor Modulation

No data available.

A2A Adenosine Receptor Modulation

No data available.

A2B Adenosine Receptor Modulation

No data available.

A3 Adenosine Receptor Modulation

No data available.

Modulation of Adenylyl Cyclase Activity

P-Site Inhibition of Adenylyl Cyclase

No data available.

Data Tables

Due to the absence of specific research findings for Adenosine, 2',3'-dideoxy-2-ethyl-, no data tables can be generated.

Cyclic AMP (cAMP) Signaling Regulation

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger involved in numerous biological processes. wikipedia.org Its intracellular concentration is tightly regulated by the activity of adenylyl cyclases, which synthesize cAMP from ATP, and phosphodiesterases, which degrade it. wikipedia.org Adenosine receptors, particularly the A2A and A2B subtypes, are known to stimulate adenylyl cyclase and increase intracellular cAMP levels, while A1 and A3 receptors are typically inhibitory. frontiersin.org

A related compound, 2′,3′-Dideoxyadenosine (ddA), is recognized as a specific inhibitor of adenylyl cyclase, thereby reducing cAMP pools within the cell. sigmaaldrich.com This action is fundamental to its use in studying biological processes that are modulated by cAMP. The 2',3'-cAMP-adenosine pathway represents an alternative route for generating adenosine from the breakdown of RNA, which can then influence cellular signaling. nih.govnih.gov

While direct studies on Adenosine, 2',3'-dideoxy-2-ethyl- are lacking, its structural similarity to other dideoxyadenosine analogs suggests it may also influence cAMP signaling, potentially through the inhibition of adenylyl cyclase. However, the presence of the 2-ethyl group could alter its affinity and specificity for the enzyme compared to unsubstituted dideoxyadenosine.

Other Intracellular Signaling Cascades (e.g., MEK/ERK1/2, PI3K/PKB)

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the MEK/ERK1/2 pathway, and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (PKB/Akt) pathway are central to cell proliferation, survival, and metabolism. nih.govnih.govwikipedia.orgkegg.jp

MEK/ERK1/2 Pathway: The MEK1/ERK1/2 signaling pathway has been shown to be a mediator of the anti-apoptotic effects of adenosine in cardiomyocytes. nih.govnih.gov Activation of adenosine receptors can trigger this pathway, leading to cardioprotection. nih.gov Studies have demonstrated that MEK1-ERK activation can protect cardiac myocytes from apoptotic stimuli. nih.gov

PI3K/PKB (Akt) Pathway: The PI3K/PKB/Akt pathway is a critical signaling route that promotes cell survival and growth. nih.govwikipedia.org Adenosine has been shown to induce apoptosis in certain cancer cells by inhibiting the phosphorylation of PI3K, Akt, and the mammalian target of rapamycin (B549165) (mTOR). nih.gov This pathway is activated by a variety of stimuli and regulates fundamental cellular functions. kegg.jp The activation process involves the production of phosphatidylinositol-3,4,5-triphosphate (PIP3) by PI3K, which then recruits and activates Akt. kegg.jpyoutube.com The interplay between adenosine receptor subtypes can determine the net effect on this pathway; for instance, A3 receptor activation has been linked to PI3K-dependent preconditioning. nih.gov

Given that adenosine and its analogs can modulate these pathways, it is plausible that Adenosine, 2',3'-dideoxy-2-ethyl- could exhibit similar activities. The specific effects would depend on its interaction with adenosine receptors and other potential intracellular targets, which remains to be experimentally determined.

Effects on Endothelium-Derived Hyperpolarizing Factor Pathways

Endothelium-dependent relaxations are not solely mediated by nitric oxide (NO) and prostacyclin. A significant component is attributed to the Endothelium-Derived Hyperpolarizing Factor (EDHF), which causes hyperpolarization of the underlying vascular smooth muscle cells. nih.gov The contribution of EDHF is particularly important in smaller arteries and microvessels. nih.gov

The EDHF-mediated response involves the activation of calcium-dependent potassium channels. nih.gov While some metabolites of arachidonic acid have been proposed as potential EDHFs, the exact identity can be species- and tissue-dependent. nih.govnih.gov In certain conditions, such as those with reduced NO availability, there can be a compensatory upregulation of EDHF activity. nih.gov

The influence of adenosine on EDHF pathways is complex and can be indirect, often through its modulation of endothelial cell function and ion channel activity. There is no direct evidence available from the searched results to indicate the specific effects of Adenosine, 2',3'-dideoxy-2-ethyl- on EDHF pathways. Future studies would be necessary to investigate whether this compound can modulate the release or action of EDHF, thereby affecting vascular tone.

Cellular and in Vitro Pharmacological and Biochemical Studies of Adenosine, 2 ,3 Dideoxy 2 Ethyl

Effects on Cellular Growth and Proliferation in Research Models

There is currently no available scientific literature detailing the effects of Adenosine (B11128), 2',3'-dideoxy-2-ethyl- on cellular growth and proliferation in established research models. Studies that would typically assess parameters such as cell viability, proliferation rates, and cytotoxic or cytostatic effects have not been published for this specific compound.

Investigations in Specific Cell Lines and Primary Cell Cultures

Specific investigations into the activity of Adenosine, 2',3'-dideoxy-2-ethyl- in particular cancer cell lines, immune cells, or other primary cell cultures have not been documented in publicly accessible research. Therefore, data on its cell-type-specific effects, such as induction of apoptosis or cell cycle arrest, remains unavailable.

Assessment of Enzyme Activities in Cellular Extracts

There are no published studies that have assessed the direct or indirect effects of Adenosine, 2',3'-dideoxy-2-ethyl- on the activities of key cellular enzymes. Research that would typically involve enzymatic assays using cellular extracts to determine inhibitory or activating properties on enzymes such as kinases, polymerases, or metabolic enzymes has not been reported for this compound.

Molecular Biological Assays for Target Engagement and Pathway Activation

Molecular biological assays designed to elucidate the mechanism of action of a compound, including target engagement and the modulation of cellular signaling pathways, have not been described for Adenosine, 2',3'-dideoxy-2-ethyl-. Consequently, there is no information on its potential molecular targets or its impact on pathways commonly affected by nucleoside analogs.

Studies on Cellular Transport and Uptake Mechanisms

The mechanisms by which Adenosine, 2',3'-dideoxy-2-ethyl- may enter cells, including its potential interaction with nucleoside transporters, have not been investigated. Studies to determine whether its cellular uptake is mediated by passive diffusion or active transport systems are absent from the scientific literature.

Structure Activity Relationship Sar Studies for Adenosine, 2 ,3 Dideoxy 2 Ethyl and Its Analogs

Impact of N-Ethyl Substitution on Binding Affinity and Activity

The substitution at the N6-position of adenosine (B11128) analogs has been a key area of investigation for modulating their binding affinity and activity at various receptors. While specific data on the N-ethyl substitution for 2',3'-dideoxy-2-ethyl-adenosine is limited in the provided search results, the broader principles of N-alkyl substitution in adenosine analogs can be inferred. For instance, N6-substituted adenosine analogs are well-known for their interaction with adenosine receptors. The size and nature of the alkyl group at the N6 position can significantly influence receptor subtype selectivity and agonist/antagonist activity. Generally, small alkyl groups like ethyl are well-tolerated and can enhance affinity for certain adenosine receptor subtypes.

Role of Sugar Ring Conformation and Pucker

The conformation of the sugar moiety, specifically the furanose ring pucker, is a crucial determinant of the biological activity of nucleoside analogs. For 2',3'-dideoxy nucleosides, the sugar ring preferentially adopts a specific conformation that influences how the molecule fits into the active site of target enzymes, such as reverse transcriptases. The lack of the 2'- and 3'-hydroxyl groups restricts the conformational flexibility of the ribose ring. The conformation of the furanose ring is described by the pseudorotation phase angle (P) and the amplitude of pucker (τm). These parameters determine whether the ring is in a North (N-type, C3'-endo) or South (S-type, C2'-endo) conformation. This conformational preference is critical for the proper positioning of the 5'-triphosphate form of the nucleoside analog for incorporation into a growing DNA chain by viral polymerases.

Significance of 2', 3', and 5' Substitutions on Biological Function

Modifications at the 2', 3', and 5' positions of the sugar ring have profound effects on the biological function of dideoxyadenosine analogs.

2' and 3' Substitutions: The absence of the hydroxyl groups at the 2' and 3' positions, defining it as a dideoxynucleoside, is fundamental to the mechanism of action of many antiviral nucleoside analogs. Once phosphorylated to the triphosphate form, these analogs act as chain terminators during viral DNA synthesis because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. The introduction of an ethyl group at the 2'-position, as in the titular compound, further modifies the steric and electronic properties of the sugar ring, which can affect its interaction with viral polymerases and its susceptibility to phosphorylation by cellular kinases.

5' Substitutions: The 5'-hydroxyl group is essential for the initial phosphorylation step by cellular kinases to form the 5'-monophosphate. Modifications at this position are generally not well-tolerated unless they are part of a prodrug strategy designed to enhance cellular uptake and subsequent release of the parent nucleoside. For instance, the conversion of the 5'-hydroxyl to a phosphate (B84403), phosphonate, or other promoieties can significantly impact the compound's bioavailability and intracellular concentration.

Modifications of the Purine (B94841) Base Moiety

Alterations to the purine base of adenosine analogs can dramatically alter their biological activity, including their antiviral spectrum and cytotoxicity. Modifications can include substitutions at various positions of the purine ring system. For example, changes at the C2, C6, and C8 positions of the adenine (B156593) base can influence the molecule's interaction with the target enzyme's active site. The N6-amino group is often a critical point for hydrogen bonding with the target protein. While the primary focus here is on an adenosine analog, it is worth noting that substitutions on the purine ring can modulate the substrate specificity for cellular and viral enzymes, potentially leading to a better therapeutic index.

Development of Prodrug Strategies and their Influence on SAR

A significant challenge with nucleoside analogs is their often-poor pharmacokinetic properties, including low oral bioavailability and inefficient intracellular phosphorylation. To overcome these limitations, various prodrug strategies have been developed. These strategies involve chemically modifying the nucleoside analog to improve its drug-like properties, with the modification being cleaved in vivo to release the active parent compound.

Common prodrug approaches for nucleoside analogs include:

5'-Ester Prodrugs: Esterification of the 5'-hydroxyl group can increase the lipophilicity of the nucleoside, thereby enhancing its passive diffusion across cell membranes.

Phosphoramidate (B1195095) Prodrugs: This approach involves masking the phosphate group with an amino acid and an aryl moiety. These "ProTide" prodrugs can bypass the initial, often rate-limiting, phosphorylation step and deliver the monophosphate form of the nucleoside analog directly into the cell.

Cyclic Prodrugs: In some cases, cyclic prodrugs are designed to be more stable and to release the active compound under specific physiological conditions.

Preclinical in Vivo Research on Adenosine, 2 ,3 Dideoxy 2 Ethyl in Animal Models

Utilization of Defined Animal Models for Mechanistic Investigations

Information regarding the use of specific animal models to investigate the mechanisms of action of Adenosine (B11128), 2',3'-dideoxy-2-ethyl- is not available in the public domain.

Biochemical and Cellular Endpoint Analysis in Animal Tissues

There is no published data detailing the analysis of biochemical and cellular endpoints in animal tissues following the administration of Adenosine, 2',3'-dideoxy-2-ethyl-.

Pharmacodynamic Studies in Relevant In Vivo Systems (Excluding Clinical Outcomes)

Details of pharmacodynamic studies, which would describe the effects of Adenosine, 2',3'-dideoxy-2-ethyl- on the body in relevant in vivo systems, have not been reported in the scientific literature.

Studies on Target Modulation in Animal Organs and Systems

There are no available studies that describe the modulation of biological targets by Adenosine, 2',3'-dideoxy-2-ethyl- in animal organs and systems.

Advanced Analytical and Computational Methodologies in Research on Adenosine, 2 ,3 Dideoxy 2 Ethyl

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including modified nucleosides like Adenosine (B11128), 2',3'-dideoxy-2-ethyl-. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the successful synthesis and structure of the molecule.

For Adenosine, 2',3'-dideoxy-2-ethyl-, specific NMR features are expected:

¹H NMR: The spectrum would confirm the presence of the 2-ethyl group through a characteristic triplet and quartet pattern in the aliphatic region. The absence of hydroxyl protons at the 2' and 3' positions of the furanose ring would be evident. Signals corresponding to the adenine (B156593) base (H-8 and H-2) and the sugar moiety (H-1', H-2', H-3', H-4', H-5') would be assigned based on their chemical shifts and coupling constants.

¹³C NMR: The carbon spectrum would corroborate the structure by showing distinct signals for the ethyl group, the dideoxy positions on the sugar ring, and the carbons of the purine (B94841) system.

2D NMR: Advanced 2D techniques are crucial for unambiguous assignments. harvard.edunih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton spin couplings, helping to trace the connectivity within the sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds, which is essential for connecting the adenine base to the sugar ring at the N-9 to C-1' position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly vital for conformational analysis, such as determining the orientation of the adenine base relative to the sugar ring (syn vs. anti). acs.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for Adenosine, 2',3'-dideoxy-2-ethyl- (in DMSO-d₆).

| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

| Purine Base | ||

| H-8 | ~8.2 | C-8: ~140 |

| NH₂ | ~7.2 (broad) | C-6: ~156 |

| C-5: ~118 | ||

| C-4: ~149 | ||

| C-2: ~160 | ||

| Ethyl Group | ||

| CH₂ | ~2.8 (q) | CH₂: ~29 |

| CH₃ | ~1.2 (t) | CH₃: ~13 |

| Furanose Ring | ||

| H-1' | ~6.2 | C-1': ~84 |

| H-2'α, H-2'β | ~2.2 - 2.5 | C-2': ~32 |

| H-3'α, H-3'β | ~1.9 - 2.2 | C-3': ~25 |

| H-4' | ~4.0 | C-4': ~82 |

| H-5'a, H-5'b | ~3.5 - 3.7 | C-5': ~62 |

| OH-5' | ~5.2 (t) |

Note: These are estimated values based on data for structurally similar nucleosides. Actual experimental values may vary.

Chromatographic Methods for Compound Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying nucleoside analogs. For Adenosine, 2',3'-dideoxy-2-ethyl-, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.govnih.gov

The methodology involves injecting the compound onto a hydrophobic stationary phase (typically a C18 column) and eluting it with a polar mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often containing a buffer. mdpi.com The increased hydrophobicity of Adenosine, 2',3'-dideoxy-2-ethyl- due to the ethyl group at the C-2 position and the absence of two hydroxyl groups, would result in a longer retention time compared to its parent compounds, adenosine and 2',3'-dideoxyadenosine (B1670502).

Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set to the absorbance maximum of the adenine chromophore (~260 nm). This method must be validated for parameters like linearity, accuracy, precision, and specificity according to established guidelines to ensure reliable results. fda.goveuropa.eu

Table 2: General RP-HPLC Parameters for Analysis of Adenosine Analogs.

| Parameter | Typical Condition |

| Instrument | HPLC System with UV Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temp. | 25 °C |

Computational Chemistry and Molecular Modeling Approaches

Computational modeling provides invaluable insights into the behavior of molecules at an atomic level, guiding the design and interpretation of experimental work.

Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular target, such as a receptor or enzyme. nih.gov For Adenosine, 2',3'-dideoxy-2-ethyl-, this involves docking the molecule into the binding site of a relevant protein (e.g., an adenosine receptor or a viral enzyme). mdpi.comnih.gov The process includes preparing the 3D structures of both the ligand and the receptor, using a docking algorithm to explore possible binding poses, and then scoring these poses based on their energetic favorability. The 2-ethyl group would be expected to influence binding by occupying a specific hydrophobic sub-pocket within the active site.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the molecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org To build a QSAR model for a class of compounds including Adenosine, 2',3'-dideoxy-2-ethyl-, researchers would synthesize a library of related analogs with variations at different positions. benthamdirect.com For each compound, a set of molecular descriptors (e.g., physicochemical, electronic, and steric properties) is calculated. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the measured biological activity (e.g., inhibitory concentration). Such a model can predict the activity of new, unsynthesized compounds and highlight which structural features, such as the ethyl group at the C-2 position, are critical for activity. nih.gov

The biological activity of a nucleoside analog is intrinsically linked to its three-dimensional shape or conformation. The key conformational variables for Adenosine, 2',3'-dideoxy-2-ethyl- are the pucker of the furanose ring and the rotation around the N-glycosidic bond. oup.comnih.gov

Sugar Pucker: The five-membered dideoxyribose ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the C2'-endo (S-type) and C3'-endo (N-type) forms. ttu.ee

Glycosidic Torsion: The orientation of the purine base relative to the sugar can be syn (base over the sugar) or anti (base away from the sugar).

Computational methods, such as molecular mechanics or higher-level quantum mechanics, are used to calculate the potential energy surface for these conformational changes. These calculations help determine the lowest energy (most stable) conformations and the energy barriers between them, providing a deeper understanding of the molecule's structural preferences which are critical for its interaction with biological targets. nih.gov

Future Research Directions and Unaddressed Research Gaps in the Study of Adenosine, 2 ,3 Dideoxy 2 Ethyl

Elucidation of Novel Molecular Targets and Binding Sites

A primary and critical research gap is the definitive identification and characterization of the molecular targets of Adenosine (B11128), 2',3'-dideoxy-2-ethyl-. While its structural resemblance to dideoxynucleosides strongly implies that viral reverse transcriptases (RTs) are a likely target, this has yet to be empirically proven for this specific compound. Future investigations should prioritize the following:

Enzymatic Assays: Direct enzymatic assays using purified viral RTs, such as that from HIV-1, are essential to determine if and how Adenosine, 2',3'-dideoxy-2-ethyl-, in its triphosphorylated form, inhibits enzyme activity. wikipedia.org Studies on analogous compounds like 4'-C-ethyl-2'-deoxyadenosine have demonstrated that these molecules can compete with natural deoxynucleoside triphosphates and block DNA synthesis. nih.govasm.orgnih.gov Similar investigations are needed for Adenosine, 2',3'-dideoxy-2-ethyl-.

Structural Biology: Co-crystallization of the activated form of the compound with its target enzymes will be invaluable. Such studies would provide atomic-level details of the binding site interactions, explaining the mechanism of inhibition and paving the way for rational design of more potent analogs.

Identification of Off-Target Effects: Beyond viral enzymes, it is crucial to explore potential interactions with host cell polymerases (e.g., mitochondrial DNA polymerase gamma) to understand any potential for cytotoxicity. expasy.org Furthermore, unbiased screening approaches, such as chemical proteomics, could reveal entirely new and unexpected cellular targets, broadening the potential therapeutic applications of this compound. tempobioscience.com The challenge of identifying druggable disease-modifying gene products remains a significant hurdle in drug discovery. nih.gov

Exploration of Alternative Signaling Pathways and Cross-Talk Mechanisms

The current understanding of how nucleoside analogs influence cellular signaling is largely confined to their direct effects on DNA synthesis and repair. nih.govresearchgate.net However, the intricate network of cellular communication suggests that these molecules could have broader impacts. Future research should delve into:

Modulation of Innate Immunity: Viral infections trigger complex innate immune responses, involving signaling pathways mediated by sensors of viral RNA and DNA. nih.gov There is a growing appreciation for the crosstalk between these pathways. mdpi.comnih.gov It is conceivable that Adenosine, 2',3'-dideoxy-2-ethyl- or its metabolites could modulate these signaling cascades, either enhancing or dampening the host antiviral response. Investigating its effects on key signaling molecules like interferons and NF-κB is a critical next step.

Induction of Apoptosis: Many nucleoside analogs induce programmed cell death, or apoptosis, in cancer cells. nih.govresearchgate.net The underlying mechanisms can be complex, involving not only DNA damage responses but also direct activation of apoptotic machinery. nih.gov Whether Adenosine, 2',3'-dideoxy-2-ethyl- can trigger apoptosis and through which specific pathways is an open question that warrants investigation, particularly if it is to be considered for anticancer applications.

Crosstalk with Other Pathways: Cellular signaling is a highly interconnected network. nih.govyoutube.com The introduction of a foreign molecule like Adenosine, 2',3'-dideoxy-2-ethyl- could lead to unforeseen crosstalk with various cellular pathways, including those involved in cell cycle regulation, metabolism, and stress responses. researchgate.net Untangling this complex web of interactions will be crucial for a complete understanding of the compound's biological effects.

Development of Advanced Synthetic Strategies for Complex Analogs

While the synthesis of Adenosine, 2',3'-dideoxy-2-ethyl- itself may be established, the development of more complex and potentially more effective analogs presents a significant challenge and a key research direction. Future synthetic efforts should focus on:

Novel Modifications: The exploration of modifications at various positions of the purine (B94841) base and the dideoxyribose sugar could lead to analogs with improved potency, selectivity, and pharmacokinetic properties. wgtn.ac.nz For instance, the introduction of different alkyl or ethynyl (B1212043) groups at the 2'- or 4'-position has been shown to be a fruitful strategy for other nucleoside analogs. asm.orgnih.govnih.gov

Stereoselective Synthesis: The stereochemistry of nucleoside analogs is often critical for their biological activity. Developing synthetic routes that allow for precise control over the stereocenters of the molecule is paramount for producing pure and active compounds.

Prodrug Approaches: To enhance cellular uptake and phosphorylation, which are often rate-limiting steps for the activation of nucleoside analogs, the development of prodrug strategies is essential. wgtn.ac.nz This involves chemically modifying the parent compound to improve its delivery and subsequent conversion to the active triphosphate form within the cell.

Table 1: Potential Synthetic Modifications for Analogs of Adenosine, 2',3'-dideoxy-2-ethyl-

| Modification Site | Potential Functional Groups | Rationale |

| 2'-Position | -CH3, -CH2CH3, -C≡CH, -F | To modulate binding affinity and selectivity for target enzymes. |

| 4'-Position | -C≡CH, -N3, -F | To alter sugar conformation and improve antiviral activity. |

| Purine Base (C2, C6, N6) | Varied substitutions | To enhance target interaction and overcome drug resistance. |

| 5'-Position | Phosphate (B84403), Phosphonate, Prodrug moieties | To improve cellular uptake and phosphorylation efficiency. |

Integration of Omics Data for Systems-Level Understanding

To move beyond a reductionist view of the compound's action, a systems-level understanding is required. This can be achieved through the integration of various "omics" data:

Genomics and Transcriptomics: Analyzing changes in gene expression in cells treated with Adenosine, 2',3'-dideoxy-2-ethyl- can reveal which cellular pathways are perturbed. This can provide clues about its mechanism of action and potential off-target effects. tempobioscience.com

Proteomics: Identifying changes in the proteome, including post-translational modifications, can provide a more direct picture of the functional consequences of drug treatment. tempobioscience.com Chemical proteomics can be a powerful tool for identifying direct binding partners of the compound.

Metabolomics: Studying the metabolic profile of treated cells can reveal how the compound affects cellular metabolism, which is often intertwined with viral replication and cell survival.

The integration of these multi-omics datasets will be key to constructing a comprehensive model of the cellular response to Adenosine, 2',3'-dideoxy-2-ethyl- and for identifying potential biomarkers of its activity.

Methodological Advancements in In Vitro and In Vivo Research Models for Mechanistic Studies

To accurately assess the therapeutic potential and mechanism of action of Adenosine, 2',3'-dideoxy-2-ethyl-, the development and utilization of advanced research models are crucial.

Advanced In Vitro Models: Moving beyond simple cell lines, the use of more physiologically relevant in vitro models, such as 3D organoids and co-culture systems that mimic the tumor microenvironment or infected tissues, will provide more accurate predictions of in vivo efficacy and toxicity. The development of robust in vitro models is also critical for studying mechanisms of drug resistance. nih.govnih.gov

Innovative In Vivo Models: While animal models remain essential for preclinical evaluation, there is a need for more refined models that better recapitulate human disease. wgtn.ac.nz This includes the use of humanized mouse models and the development of novel animal models that more accurately reflect the complexities of viral infections or cancer.

Mechanistic Assays in Living Systems: Techniques that allow for the real-time monitoring of drug-target engagement and downstream signaling events within living cells and organisms will be invaluable for a dynamic understanding of the compound's action. Studies on similar compounds have utilized real-time PCR to track the inhibition of viral DNA synthesis in infected cells. asm.orgnih.gov

Q & A

Q. What are the established synthetic routes for Adenosine, 2',3'-dideoxy-2-ethyl-, and how do reaction conditions influence yield and purity?

A seven-step synthesis starting from adenosine involves sequential protection, radical-induced allylation, dihydroxylation, and deprotection. Key steps include:

- 3′,5′-O-(1,1,3,3-tetraisopropyldisilox-1,3-diyl) protection using TPDS-Cl₂ in pyridine (59% yield) .

- Thioacylation with PhOC(S)Cl/DMAP (89% yield) to enable radical cleavage .

- Allylation via allyl-SnBu₃ under UV light (85% yield), with stereochemical confirmation by NOESY NMR (α-configuration) .

- Dihydroxylation using OsO₄/NMO yields diastereomers (1:0.7 ratio), which proceed without separation .

- Final deprotection with TBAF achieves 83% yield . Methodological Note: Optimize radical conditions (e.g., AIBN concentration, UV exposure time) to minimize byproducts like 3′,5′-disiloxane derivatives .

Q. How can researchers safely handle Adenosine, 2',3'-dideoxy-2-ethyl- derivatives during synthesis?

Safety protocols include:

- Using sodium borohydride in methanol for aldehyde reduction (97% yield) to avoid explosive side reactions .

- Employing TBAF in THF for deprotection under inert conditions to prevent siloxane residue contamination .

- Adhering to OSHA HCS guidelines for respiratory protection and waste disposal, as outlined for structurally similar 2′-deoxyadenosine derivatives .

Advanced Research Questions

Q. What strategies address challenges in synthesizing the diphosphate analog of Adenosine, 2',3'-dideoxy-2-ethyl-?

The equivalence of primary hydroxyl groups in the final product complicates phosphorylation. A solution involves:

- Orthogonal protection using trityl chloride (TrtCl) on intermediate 8 (88% yield) to block the 2′-hydroxyethyl group .

- Selective tosylation of the 5′-OH (44% yield) after trityl deprotection, followed by phosphorylation with (n-Bu₄N⁺)₃PO₄ . Methodological Note: Monitor tosylation by TLC to minimize disubstitution byproducts .

Q. How does structural modification of Adenosine, 2',3'-dideoxy-2-ethyl- enhance binding to enzymatic targets like ribonucleotide reductase (RNR)?

The 2′-hydroxyethyl group mimics a conserved water molecule in the RNR active site, as shown in yeast RnrI co-crystal structures with adenosine diphosphate analogs. Key validations include:

- NOESY NMR to confirm α-configuration of the allyl group, critical for spatial alignment .

- Enzyme inhibition assays comparing IC₅₀ values of analogs with/without the hydroxyethyl moiety .

Q. How should researchers resolve contradictions in diastereomer ratios during dihydroxylation steps?

The OsO₄-mediated dihydroxylation of allyl intermediate 5 produces a 1:0.7 diastereomer mixture . To address this:

- Use chiral auxiliaries or asymmetric catalysts (e.g., Sharpless conditions) to improve stereoselectivity.

- Validate purity via HPLC-MS post-NaIO₄ cleavage, ensuring aldehyde 7 is free of diol contaminants .

Q. What analytical methods are critical for characterizing Adenosine, 2',3'-dideoxy-2-ethyl- derivatives?

- NOESY NMR to confirm stereochemistry (e.g., H-1′/allylic proton interactions) .

- High-resolution mass spectrometry (HR-MS) for molecular weight validation of intermediates and final products .

- X-ray crystallography for co-crystal structures with target enzymes (e.g., RnrI) .

Methodological Challenges and Solutions

Q. How can researchers optimize phosphorylation of hydroxyl-equivalent positions in structurally complex nucleosides?

- Trityl protection allows selective activation of 5′-OH for phosphorylation, avoiding 2′-hydroxyethyl interference .

- Use HPLC-guided fractionation to isolate monophosphorylated products from disubstituted byproducts .

Q. What computational tools support structure-based design of Adenosine, 2',3'-dideoxy-2-ethyl- analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.